molecular formula C14H12N2O3 B8791144 N'-benzoyl-2-hydroxybenzohydrazide CAS No. 41697-19-2

N'-benzoyl-2-hydroxybenzohydrazide

Cat. No.: B8791144
CAS No.: 41697-19-2
M. Wt: 256.26 g/mol
InChI Key: YPAUORLPKIMOLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-Benzoyl-2-hydroxybenzohydrazide is a hydrazide derivative synthesized via the reaction of benzoyl chloride with 2-hydroxybenzohydrazide in the presence of sodium carbonate. This compound is characterized by:

  • Molecular formula: C₁₄H₁₂N₂O₃ (derived from ).
  • Physical properties: White powder, melting point 214–216°C, IR peaks at 1654 cm⁻¹ (C=O), and LCMS (ESI) m/z 308 [M+Na]⁺ .
  • Synthesis: High yield (95%) under mild conditions (room temperature, 24 hours in dioxane) .

Properties

CAS No.

41697-19-2

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

N'-benzoyl-2-hydroxybenzohydrazide

InChI

InChI=1S/C14H12N2O3/c17-12-9-5-4-8-11(12)14(19)16-15-13(18)10-6-2-1-3-7-10/h1-9,17H,(H,15,18)(H,16,19)

InChI Key

YPAUORLPKIMOLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2O

Origin of Product

United States

Scientific Research Applications

Synthesis of N'-Benzoyl-2-Hydroxybenzohydrazide

The synthesis of this compound typically involves the condensation reaction between 2-hydroxybenzohydrazide and benzoyl chloride. This reaction can be facilitated using various methods, including microwave irradiation, which enhances yield and reduces reaction time. Studies have shown that microwave-assisted synthesis can yield derivatives with improved antibacterial activity against common pathogens such as Escherichia coli .

Biological Activities

This compound exhibits a range of biological activities, making it a subject of interest in pharmacological research.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound and its derivatives. In particular, the compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus, Bacillus subtilis, and Candida albicans. For instance, molecular docking studies indicated that the compound interacts favorably with target proteins, suggesting potential mechanisms for its antimicrobial action .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli>1000 ppm
N'-(4-Methoxybenzylidene)-2-hydroxybenzohydrazideC. albicans500 ppm
N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazideS. aureus1000 ppm

Antiparasitic Activity

Recent findings have demonstrated that derivatives of N-benzoyl-2-hydroxybenzamide disrupt the secretory pathways of Toxoplasma gondii, a significant protozoan parasite. The lead compound QQ-437 exhibited potent activity against this parasite in vitro and in vivo, showing promise as a scaffold for developing new antiparasitic drugs .

Table 2: Antiparasitic Activity of Benzoyl Derivatives

CompoundTarget ParasiteActivity Level
QQ-437Toxoplasma gondiiLow nanomolar range
Other DerivativesPlasmodium falciparumActive against chloroquine-resistant strains

Case Study on Antimicrobial Efficacy

In a controlled laboratory setting, researchers synthesized various derivatives of this compound and evaluated their antimicrobial activity using standard agar diffusion methods. The results indicated that specific substitutions on the benzene ring significantly enhanced activity against both gram-positive and gram-negative bacteria, suggesting that structural modifications could lead to more potent derivatives .

Case Study on Antiparasitic Properties

A study focused on the antiparasitic effects of QQ-437 revealed that treatment resulted in significant reductions in parasite load in infected models compared to control groups. This study provided insights into the potential for developing new treatments for diseases caused by apicomplexan parasites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

N'-(4-Ethylbenzoyl)-2-hydroxybenzhydrazide (Compound 12)
  • Structure : Incorporates a 4-ethylbenzoyl group instead of benzoyl.
  • Properties :
    • Molecular weight: 285 g/mol (MS (ESI) m/z 285 [M+H]⁺).
    • ¹H NMR (DMSO-d₆) shows deshielded aromatic protons (δ 7.86–7.93 ppm) due to the electron-donating ethyl group .
  • Synthesis : Lower yield (36%) compared to the parent compound, attributed to steric effects of the ethyl substituent .
2-Fluoro-N'-(2-hydroxybenzylidene)benzohydrazide
  • Structure : Fluorine atom at the 2-position of the benzoyl group.
  • Properties : Enhanced lipophilicity (logP ~2.5) and metabolic stability due to fluorine’s electron-withdrawing effect. Crystallographic data reveal intramolecular O–H···N hydrogen bonding .
N'-(7-Chloro-2H-1,4-benzothiazin-3-yl)-2-hydroxybenzohydrazide
  • Structure : Chlorine substitution on a benzothiazine ring.
  • Properties : Higher molecular weight (333.79 g/mol) and complexity (topological polar surface area = 86.7 Ų), impacting solubility .

Modifications in the Hydrazide Linkage

N-(4-Ethylbenzoyl)-2-hydroxy-N-methylbenzamide (Compound 10)
  • Structure : Replaces the hydrazide (–NH–NH–) with an amide (–NH–CO–) and adds a methyl group.
  • Properties :
    • Higher melting point (~250°C) due to rigid amide bonding.
    • ¹³C NMR (CDCl₃) shows distinct carbonyl signals at δ 166.4 and 165.1 ppm .
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide
  • Structure : Benzothiophene core with a long alkyl chain (pentadecyl).
  • Properties : Enhanced hydrophobicity (XlogP ~10.2), suitable for membrane-targeting applications .

Crystallographic and Spectroscopic Differences

  • (E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide : X-ray studies reveal a planar conformation stabilized by O–H···N hydrogen bonds (2.06 Å) and π–π stacking between trimethoxybenzene and salicylidene rings .
  • 2-Fluoro-N'-(2-hydroxybenzylidene)benzohydrazide: Crystallizes in a monoclinic system (P2₁/c space group) with intermolecular N–H···O hydrogen bonds (2.89 Å) .

Data Table: Key Properties of N'-Benzoyl-2-hydroxybenzohydrazide and Analogs

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H NMR, MS) Biological Activity Reference ID
This compound 256.26 214–216 δ 12.0 (br, NH), m/z 308 [M+Na]⁺ Under investigation
N'-(4-Ethylbenzoyl)-2-hydroxybenzhydrazide 285.31 N/A δ 7.93 (d, J=8.0 Hz), m/z 285 [M+H]⁺ Antimicrobial screening ongoing
2-Fluoro-N'-(2-hydroxybenzylidene)benzohydrazide 274.25 N/A δ 7.86 (dd, J=8.0 Hz), Fluorine NMR: δ -115 ppm Anticancer potential
3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide 547.17 180–182 IR: 1650 cm⁻¹ (C=O), m/z 548 [M+H]⁺ Antifungal

Preparation Methods

Condensation with Benzoyl Derivatives

To adapt this methodology for N'-benzoyl-2-hydroxybenzohydrazide, substitution of the aldehyde with benzoyl chloride or a benzoylating agent would be required. For instance, acylating 2-hydroxybenzohydrazide with benzoyl chloride in the presence of a base (e.g., triethylamine) could yield the target compound. Reaction conditions such as solvent choice (e.g., ethanol or DMF), temperature (reflux vs. room temperature), and stoichiometry would require optimization to maximize yield and purity.

Optimization of Reaction Parameters

Key parameters influencing the synthesis of benzoylhydrazone derivatives, as observed in Compound 4e, include:

Solvent and Temperature

Ethanol under reflux (2.5 hours) proved effective for hydrazone formation, achieving yields of 80–84%. For N'-benzoylation, polar aprotic solvents like DMF or dichloromethane may enhance reactivity, while milder temperatures (e.g., 60–80°C) could prevent decomposition of sensitive functional groups.

Stoichiometry and Catalysis

A molar ratio of 1:1.5 (hydrazide to aldehyde) was optimal for hydrazone synthesis. For benzoylation, a slight excess of benzoyl chloride (1.2 equivalents) with catalytic DMAP may improve efficiency.

Structural Characterization and Analytical Data

The provided sources include detailed spectral data for hydrazone analogues, which can guide characterization of this compound:

Infrared Spectroscopy

Hydrazone derivatives exhibit characteristic IR peaks at:

  • 3300–3200 cm⁻¹ : N-H stretching of the hydrazide moiety.

  • 1675–1630 cm⁻¹ : C=O stretching of the benzoyl group.

  • 1600–1610 cm⁻¹ : C=N stretching (in hydrazones), which would shift to C=O in the benzoyl derivative.

Nuclear Magnetic Resonance (NMR)

1H NMR spectra of Compound 4e revealed:

  • δ 12.03 ppm : Singlet for the hydrazide N-H proton.

  • δ 11.77 ppm and 11.20 ppm : Hydroxyl protons from the 2-hydroxybenzoyl and benzylidene groups.

  • δ 8.69 ppm : Imine proton (CH=N) in hydrazones.
    For N'-benzoyl derivatives, the imine proton would be absent, replaced by benzoyl-related aromatic signals (δ 7.80–7.40 ppm).

Mass Spectrometry

Electrospray ionization mass spectrometry (ESMS) of Compound 4e confirmed a molecular ion peak at m/z 257.5 ([M+H]⁺). The theoretical molecular weight of this compound (C₁₄H₁₂N₂O₃) is 256.26 g/mol, yielding an expected [M+H]⁺ peak at m/z 257.3.

Comparative Analysis of Synthetic Routes

The table below summarizes critical data from analogous syntheses:

CompoundYield (%)Melting Point (°C)IR (C=O, cm⁻¹)1H NMR (N-H, ppm)
4a83190–192167511.68
4e80235–237163312.03
4k84236–238165311.62
Target Compound*~1650~12.00

*Predicted values based on structural analogy.

Q & A

Basic Research Question

  • FTIR : Look for the disappearance of the -NH₂ stretch (~3300 cm⁻¹) and appearance of amide C=O (~1650 cm⁻¹) and phenolic O-H (~3200 cm⁻¹) stretches .
  • ¹H/¹³C NMR : The hydrazide NH proton appears as a singlet at δ 10.5–11.5 ppm. Aromatic protons from the benzoyl and hydroxybenzene groups resonate at δ 6.8–8.2 ppm .
  • Mass Spectrometry : The molecular ion peak [M+H]⁺ confirms the molecular weight, while fragmentation patterns validate the acylhydrazide backbone .
    Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex derivatives .

How can researchers resolve contradictions in thermal expansion data observed during phase transition studies of hydrazide derivatives?

Advanced Research Question
Contradictions may arise from polymorphic transitions or anisotropic lattice dynamics. For This compound analogs:

  • Structural Analysis : Perform variable-temperature X-ray diffraction (VT-XRD) to track lattice parameter changes. For example, a uniaxial negative thermal expansion (α = -360 × 10⁻⁶ K⁻¹) along one axis may coexist with positive expansion in others .
  • Theoretical Validation : Use density functional theory (DFT) to model intermolecular interactions and compare with experimental thermal expansion coefficients .
  • Control Experiments : Ensure consistent heating/cooling rates (±1°C/min) to avoid hysteresis effects. Replicate measurements across multiple crystal batches .

What computational methods are recommended for predicting the bioactivity of this compound derivatives, and how do they correlate with experimental results?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Focus on hydrogen bonding between the hydrazide moiety and active-site residues (e.g., Tyr, Ser in enzyme targets) .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Validate with IC₅₀ data from antimicrobial assays .
  • Validation : Cross-check computational predictions with experimental bioassays (e.g., MIC values against S. aureus or E. coli). Discrepancies may indicate unmodeled solvation effects or protein flexibility .

How does the choice of metal ions in complexation reactions with this compound affect antimicrobial efficacy, and what experimental parameters are critical for reproducibility?

Advanced Research Question

  • Metal Ion Selection : Transition metals (Cu²⁺, Co²⁺) form square planar or octahedral complexes with enhanced lipophilicity, improving membrane penetration. Lanthanides (La³⁺, Ce³⁺) may exhibit redox-mediated toxicity .
  • Synthetic Conditions : Maintain a 1:2 metal-to-ligand ratio in ethanol/water (3:1 v/v) at 60°C. Monitor pH (6–7) to avoid hydrolysis .
  • Characterization : Use molar conductivity (<10 Ω⁻¹ cm² mol⁻¹) to confirm neutral complexes. Magnetic susceptibility measurements distinguish high-spin (e.g., Mn²⁺) vs. low-spin (e.g., Co²⁺) geometries .
    Reproducibility Note : Pre-dry ligands to remove moisture. Use inert atmospheres (N₂/Ar) for oxygen-sensitive metals like Cu²⁺ .

What strategies mitigate challenges in crystallizing this compound derivatives for structural studies?

Advanced Research Question

  • Solvent Screening : Test polar aprotic (DMF, DMSO) vs. protic (MeOH, EtOH) solvents. Slow evaporation at 4°C often yields X-ray-quality crystals .
  • Polymorph Control : Seed crystallization with microcrystals of the desired phase. For thermosalient compounds, avoid thermal shocks during crystal growth .
  • Software Tools : Use SHELXL for refinement. For twinned crystals, apply HKLF 5 format in SHELXL to handle overlapping reflections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.